(1-methyl-1H-1,2,4-triazol-3-yl)methanol

Description

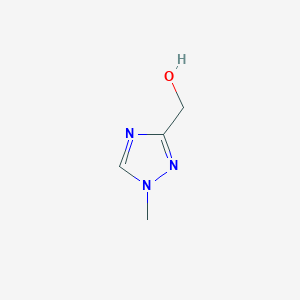

Structure

3D Structure

Properties

IUPAC Name |

(1-methyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-3-5-4(2-8)6-7/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDYTSQNYJKOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438445 | |

| Record name | (1-Methyl-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135242-93-2 | |

| Record name | (1-Methyl-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-methyl-1H-1,2,4-triazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound of significant interest in the fields of medicinal and agricultural chemistry. As a functionalized 1,2,4-triazole, it serves as a key intermediate in the synthesis of various bioactive molecules, most notably antifungal agents. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physical and spectral characteristics, and its role in the development of antifungal drugs. Detailed experimental protocols and a summary of its mechanism of action are presented to support further research and development efforts.

Chemical and Physical Properties

This compound, with the CAS number 135242-93-2, is a stable organic compound. Its fundamental properties are summarized in the tables below.

Table 1: General Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 135242-93-2 |

| Molecular Formula | C₄H₇N₃O |

| Molecular Weight | 113.12 g/mol |

| Appearance | White crystalline powder or liquid |

| Storage | Store at room temperature in a ventilated place |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 73-75 °C | [1] |

| Boiling Point (Predicted) | 296.8 ± 42.0 °C | [2] |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 13.16 ± 0.10 | [2] |

| Flash Point (Predicted) | 133.3 °C | [2] |

| XLogP3 | -0.6926 | [2] |

| Topological Polar Surface Area (TPSA) | 50.9 Ų | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure, the following proton (¹H) and carbon (¹³C) NMR chemical shifts are anticipated.

¹H NMR (Predicted):

-

N-CH₃: A singlet around 3.8-4.0 ppm.

-

CH₂OH: A singlet around 4.6-4.8 ppm.

-

Triazole-H: A singlet around 7.9-8.1 ppm.

-

OH: A broad singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR (Predicted):

-

N-CH₃: A signal around 35-40 ppm.

-

CH₂OH: A signal around 55-60 ppm.

-

Triazole C-5: A signal around 145-150 ppm.

-

Triazole C-3: A signal around 155-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the methyl and methylene groups.

-

C=N and N=N stretch (in-ring): Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the triazole ring.

-

C-O stretch: A strong band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at an m/z of 113. Common fragmentation patterns for 1,2,4-triazoles involve the loss of N₂ and HCN. For this molecule, fragmentation of the hydroxymethyl group would also be anticipated.

Synthesis and Experimental Protocols

A common synthetic route to this compound is a multi-step process starting from N-formyl-2-trityloxyacetamide.

Synthesis of this compound

Experimental Protocol:

-

Reaction Setup: To a 1-liter three-necked flask equipped with a mechanical stirrer and a thermometer, add 153.1 g (0.443 mol) of N-formyl-2-trityloxyacetamide.

-

Addition of Reagents: Add 30.6 g (0.664 mol) of methyl hydrazine and 800 mL of chloroform to the flask.

-

Catalysis: Initiate stirring and add 1.5 g (8.9 mmol) of p-toluenesulfonic acid.

-

Reaction: Stir the mixture at room temperature for 4 hours.

-

Deprotection: Following the initial reaction, add 225 mL of 2 mol/L hydrochloric acid and continue stirring at room temperature for 2 hours to remove the trityl protecting group.

-

Workup: Adjust the pH of the solution to 6-7 using a saturated sodium carbonate solution. Separate the layers and extract the aqueous layer with chloroform (2 x 100 mL).

-

Isolation: Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from an ethanol/water mixture (1:2). The product is obtained as colorless needle crystals with a yield of approximately 85% and a purity of 97% (as determined by HPLC).[1]

A schematic of this synthesis workflow is provided below.

Caption: Synthetic workflow for this compound.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis. The hydroxyl group can be readily functionalized, for example, through esterification or conversion to a leaving group for nucleophilic substitution. The triazole ring itself can participate in various reactions, including N-alkylation and coordination with metal ions.

Its primary application lies in the pharmaceutical and agrochemical industries. It is a key building block for the synthesis of triazole-based antifungal agents, such as fluconazole and its analogues.[4] These compounds are crucial in treating fungal infections in both humans and plants. In agriculture, derivatives of this compound are used to develop fungicides to protect crops and improve yields.

Mechanism of Action in Antifungal Activity

The antifungal activity of 1,2,4-triazole derivatives is primarily attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Signaling Pathway of Triazole Antifungal Action:

The inhibition of lanosterol 14α-demethylase disrupts the fungal cell membrane's integrity and function through the following steps:

-

Inhibition of Ergosterol Synthesis: The triazole compound binds to the heme iron in the active site of lanosterol 14α-demethylase, preventing the demethylation of lanosterol.

-

Accumulation of Toxic Sterol Precursors: This enzymatic blockage leads to the accumulation of 14α-methylated sterols within the fungal cell.

-

Disruption of Cell Membrane: The incorporation of these abnormal sterols into the fungal cell membrane alters its fluidity, permeability, and the function of membrane-bound enzymes.

-

Inhibition of Fungal Growth: The compromised cell membrane ultimately leads to the inhibition of fungal growth and replication.

The signaling pathway is illustrated in the diagram below.

Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.

Conclusion

This compound is a versatile chemical building block with significant applications in the development of antifungal agents. Its synthesis is well-established, and its chemical properties make it amenable to a wide range of chemical modifications. A thorough understanding of its characteristics and mechanism of action is crucial for the design and synthesis of novel, more effective antifungal compounds to combat the growing challenge of fungal resistance. This guide provides a foundational resource for researchers and professionals working in this important area of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (1-methyl-1H-1,2,4-triazol-3-yl)methanol, a valuable intermediate in pharmaceutical synthesis. The document details two primary synthetic pathways, including experimental protocols and quantitative data, to assist researchers in the efficient and effective production of this compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its structural features, including the methylated triazole ring and the reactive hydroxyl group, make it a versatile intermediate for the development of novel therapeutic agents. This guide outlines two effective methods for its synthesis: a direct one-pot synthesis and a two-step approach involving the formation and subsequent reduction of a carboxylate intermediate.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented below.

Route 1: Direct Synthesis from N-formyl-2-trityloxyacetamide

This method provides a straightforward, one-pot synthesis of the target compound.

Caption: Direct synthesis of this compound.

Route 2: Two-Step Synthesis via Methyl Ester Intermediate

This alternative pathway involves the initial formation of a triazole ring followed by functional group manipulation.

Caption: Two-step synthesis via a methyl ester intermediate.

Experimental Protocols

Route 1: Direct Synthesis

Experimental Protocol:

-

To a 1L three-necked flask equipped with a mechanical stirrer and a thermometer, add 153.1 g (0.443 mol) of N-formyl-2-trityloxyacetamide.

-

Add 30.6 g (0.664 mol) of methyl hydrazine and 800 mL of chloroform.

-

Commence stirring and add 1.5 g (8.9 mmol) of p-toluenesulfonic acid.

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the reaction progress by HPLC until the starting material is less than 1%.

-

Add 225 mL of 2mol/L hydrochloric acid and stir at room temperature for 2 hours.

-

Adjust the pH to 6-7 with a saturated sodium carbonate solution.

-

Separate the layers and extract the aqueous layer with chloroform (2 x 100 mL).

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from an ethanol/water (1:2) mixture.

-

Filter the resulting colorless needle crystals, and dry to yield (1-methyl-1H-[1][2][3]triazol-3-yl)-methanol.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85% | [1] |

| Purity (HPLC) | 97.0% | [1] |

| Melting Point | 73-75°C | [1] |

Route 2: Two-Step Synthesis

Step 1: Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate

This intermediate can be prepared via several methods. One common approach starts from 1,2,4-triazole.

Experimental Protocol:

-

Methylation: Add 1,2,4-triazole (1.0 mol), potassium hydroxide (1.45 mol), and 300 mL of absolute ethanol to a closed reaction kettle. Introduce chloromethane (1.01 mol) at room temperature, then slowly heat to 75°C and react for 6 hours. After cooling, concentrate the mixture under reduced pressure. Cool to 0°C, add water and dichloromethane for extraction. Wash the organic phase with water until the pH is 7-8, then concentrate to yield 1-methyl-1,2,4-triazole.[2]

-

Carboxylation and Esterification: The 1-methyl-1,2,4-triazole is then protected at the 5-position, followed by reaction with a strong base like LDA and carbon dioxide to introduce a carboxylic acid group at the 3-position. This is subsequently esterified using thionyl chloride and methanol.[2] A final deprotection step yields the desired methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.[2]

Quantitative Data for Esterification of the Carboxylic Acid:

| Parameter | Value | Reference |

| Yield | 92.3% | [2] |

| Purity (HPLC) | 98.9% | [2] |

Step 2: Reduction of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate

The reduction of the ester to the corresponding alcohol can be achieved using standard reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation. Sodium borohydride (NaBH4) can also be used, potentially requiring harsher conditions.

General Experimental Protocol (Conceptual):

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate in a suitable anhydrous solvent (e.g., THF for LiAlH4, or an alcohol for NaBH4).

-

Cool the mixture in an ice bath.

-

Slowly add the reducing agent (e.g., LiAlH4 or NaBH4) portion-wise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water, followed by a basic solution (e.g., 15% NaOH), and then more water.

-

Filter the resulting precipitate and wash with a suitable organic solvent.

-

Combine the filtrate and washes, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Conclusion

This guide has detailed two robust synthetic routes for this compound. The direct synthesis offers a more streamlined approach, while the two-step method provides an alternative that may be advantageous depending on the availability of starting materials and the desired scale of production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Elucidation of the Structure of (1-methyl-1H-1,2,4-triazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol, a key intermediate in the synthesis of pharmaceuticals, particularly antifungal agents. This document details the spectroscopic data, including ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that confirm the molecular structure of the compound. A detailed experimental protocol for its synthesis is also provided. Furthermore, the established antifungal mechanism of action for triazole derivatives is illustrated, providing context for its application in drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a core component in various antifungal medications. The accurate determination of its structure is paramount for its use in the synthesis of targeted and effective therapeutic agents. This guide serves as a technical resource for researchers, outlining the essential data and methodologies for the unequivocal identification and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₃O | [1][2] |

| Molecular Weight | 113.12 g/mol | [1][2] |

| CAS Number | 135242-93-2, 91616-36-3 | [1][3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 73-75 °C | [4] |

| SMILES | C[N]1C=NC(=N1)CO | [2] |

| Predicted Boiling Point | 296.8 ± 42.0 °C | [1] |

| Predicted Flash Point | 133.329 °C | [1] |

Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The workflow for this process is outlined in the diagram below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides key information about the proton environments in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.10 | s | 1H | H-5 (triazole ring) |

| 4.63 | s | 2H | -CH₂- (methanol) |

| 3.92 | s | 3H | -CH₃ (methyl) |

Solvent: CDCl₃, Frequency: 250 MHz[5]

The singlet at 8.10 ppm is characteristic of the lone proton on the triazole ring. The singlet at 4.63 ppm corresponds to the two protons of the hydroxymethyl group, and the singlet at 3.92 ppm is assigned to the three protons of the N-methyl group. The integration values are consistent with the proposed structure.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of the compound.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion |

| 114.06619 | [M+H]⁺ |

Ionization Mode: ESI+[5]

The observed pseudo-molecular ion peak at m/z 114.06619 ([M+H]⁺) corresponds to the protonated molecule of this compound, confirming its molecular weight of 113.12 g/mol .

Infrared (IR) Spectroscopy (Predicted)

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 (broad) | O-H | Stretching |

| 3150-3100 | C-H (aromatic) | Stretching |

| 2960-2850 | C-H (aliphatic) | Stretching |

| 1650-1550 | C=N, N=N | Stretching |

| 1260-1000 | C-O | Stretching |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Similarly, the expected chemical shifts for the carbon atoms can be predicted.

Table 5: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-3 (triazole ring) |

| ~145 | C-5 (triazole ring) |

| ~55 | -CH₂- (methanol) |

| ~35 | -CH₃ (methyl) |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a documented synthesis.[4]

Procedure:

-

To a 1L three-necked flask equipped with a mechanical stirrer and a thermometer, add N-formyl-2-trityloxyacetamide (153.1 g, 0.443 mol).

-

Add chloroform (800 mL) and methyl hydrazine (30.6 g, 0.664 mol).

-

Initiate stirring and add p-toluenesulfonic acid (1.5 g, 8.9 mmol).

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, add 225 mL of 2 mol/L hydrochloric acid and continue stirring at room temperature for 2 hours.

-

Neutralize the reaction mixture to a pH of 6-7 using a saturated sodium carbonate solution.

-

Separate the layers and extract the aqueous layer with chloroform (2 x 100 mL).

-

Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from an ethanol/water mixture (1:2).

-

Filter the resulting colorless needle-like crystals and dry to yield (1-methyl-1H-[4][5][6]triazol-3-yl)-methanol.

Expected Yield: 43.0 g (85%) Purity (HPLC): 97.0%

Biological Activity and Signaling Pathway

Triazole compounds are a well-established class of antifungal agents. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

References

An In-depth Technical Guide to CAS 9000-70-8: Gelatin

Disclaimer: The requested CAS number 89539-70-8 did not yield specific results in public chemical databases. The following guide is based on the closely related and commonly referenced CAS number 9000-70-8 , which corresponds to Gelatin . This document serves as an example of the requested in-depth technical guide.

This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological interactions of Gelatin (CAS 9000-70-8) for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

Gelatin is a heterogeneous mixture of water-soluble proteins of high average molecular masses, derived from collagen.[1] It is obtained by boiling skin, tendons, ligaments, bones, etc., in water.[1] The properties of gelatin can vary depending on the source of the collagen and the method of extraction. The two main types are Type A, derived from acid-cured tissue, and Type B, from lime-cured tissue.[1]

Quantitative Data Summary

| Property | Value | Source |

| Appearance | Colorless or slightly yellow, transparent, brittle sheets, flakes, or coarse powder.[2][3] | [2][3] |

| Odor | Practically odorless.[2] | [2] |

| Taste | Tasteless.[2] | [2] |

| Solubility | Soluble in hot water; practically insoluble in most organic solvents like alcohol, chloroform, ether, and benzene.[1][3] | [1][3] |

| Density | 0.68 g/cm³ (at 20°C).[3] | [3] |

| Melting Point | Gels formed from gelatin melt at around 30°C for gelatin from warm-blooded animals and 5-10°C for gelatin from cold-water fish.[2] It decomposes at temperatures above 226°C.[2] | [2] |

| Boiling Point | 100°C (for water dispersion).[3] | [3] |

| pH | The isoelectric point is between pH 7.0 and 9.0 for Type A and between pH 4.7 and 5.0 for Type B.[2] A 1.5% solution has a pH of 6.0. | [2][4] |

| Stability | Stable under normal conditions, but it is hygroscopic.[2][5] It is incompatible with strong oxidizing agents, tannin, and formaldehyde.[2][5] | [2][5] |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are crucial for reproducible research.

Determination of Gel Strength (Bloom Test)

The gel strength of gelatin is a critical parameter, measured using a Bloom gellometer.

-

Objective: To determine the force, in grams, required to depress a standard plunger a specified distance into a gel of a standard concentration at a specific temperature.

-

Methodology:

-

A 6.67% w/w solution of gelatin in distilled water is prepared by dissolving the gelatin at 60-65°C.

-

The solution is then chilled at 10°C for 16-18 hours to form a gel.

-

The gel is placed in the Bloom gellometer, and the force required for a standard plunger (0.5-inch diameter) to depress the surface of the gel by 4 mm is measured.

-

The resulting value, in grams, is the Bloom strength, which typically ranges from 50 to 300 Bloom grams.[2]

-

Synthesis of Gelatin Nanoparticles (Two-Step Desolvation Method)

Gelatin nanoparticles are widely used in drug delivery and bioimaging.[6]

-

Objective: To synthesize stable and homogeneous gelatin nanoparticles.

-

Workflow:

References

- 1. Gelatin Type B 9000-70-8 [sigmaaldrich.com]

- 2. 9000-70-8 | CAS DataBase [m.chemicalbook.com]

- 3. Gelatin(9000-70-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. elnasr4gelatin.com [elnasr4gelatin.com]

- 6. Gelatin Type B 9000-70-8 [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of (1-methyl-1H-1,2,4-triazol-3-yl)methanol in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

(1-methyl-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is crucial for process development, purification, formulation, and various other applications in drug discovery and development. This technical guide provides a framework for approaching the solubility assessment of this compound, based on established methods and data from a structural analog.

Case Study: Solubility Profile of Methyl 1H-1,2,4-triazole-3-carboxylate

To provide valuable insights, we present the solubility data for methyl 1H-1,2,4-triazole-3-carboxylate, a compound with a similar triazole core. The data was determined across a range of temperatures in fourteen different organic solvents.

Data Presentation

The following table summarizes the mole fraction solubility (x) of methyl 1H-1,2,4-triazole-3-carboxylate in various organic solvents at temperatures ranging from 278.15 K to 318.15 K.[1] This data is instrumental for designing and optimizing crystallization processes.[1]

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 278.15 | 0.0158 |

| 283.15 | 0.0185 | |

| 288.15 | 0.0216 | |

| 293.15 | 0.0252 | |

| 298.15 | 0.0294 | |

| 303.15 | 0.0343 | |

| 308.15 | 0.0399 | |

| 313.15 | 0.0464 | |

| 318.15 | 0.0539 | |

| Ethanol | 278.15 | 0.0048 |

| 283.15 | 0.0057 | |

| 288.15 | 0.0068 | |

| 293.15 | 0.0081 | |

| 298.15 | 0.0096 | |

| 303.15 | 0.0114 | |

| 308.15 | 0.0135 | |

| 313.15 | 0.0159 | |

| 318.15 | 0.0187 | |

| 1-Propanol | 278.15 | 0.0033 |

| 283.15 | 0.0039 | |

| 288.15 | 0.0047 | |

| 293.15 | 0.0056 | |

| 298.15 | 0.0067 | |

| 303.15 | 0.0080 | |

| 308.15 | 0.0095 | |

| 313.15 | 0.0113 | |

| 318.15 | 0.0134 | |

| 2-Propanol | 278.15 | 0.0028 |

| 283.15 | 0.0034 | |

| 288.15 | 0.0041 | |

| 293.15 | 0.0049 | |

| 298.15 | 0.0059 | |

| 303.15 | 0.0071 | |

| 308.15 | 0.0085 | |

| 313.15 | 0.0101 | |

| 318.15 | 0.0120 | |

| 1-Butanol | 278.15 | 0.0024 |

| 283.15 | 0.0029 | |

| 288.15 | 0.0035 | |

| 293.15 | 0.0042 | |

| 298.15 | 0.0051 | |

| 303.15 | 0.0061 | |

| 308.15 | 0.0073 | |

| 313.15 | 0.0087 | |

| 318.15 | 0.0104 | |

| Isobutyl alcohol | 278.15 | 0.0021 |

| 283.15 | 0.0025 | |

| 288.15 | 0.0030 | |

| 293.15 | 0.0036 | |

| 298.15 | 0.0043 | |

| 303.15 | 0.0052 | |

| 308.15 | 0.0062 | |

| 313.15 | 0.0074 | |

| 318.15 | 0.0088 | |

| Acetonitrile | 278.15 | 0.0086 |

| 283.15 | 0.0102 | |

| 288.15 | 0.0121 | |

| 293.15 | 0.0144 | |

| 298.15 | 0.0171 | |

| 303.15 | 0.0204 | |

| 308.15 | 0.0242 | |

| 313.15 | 0.0288 | |

| 318.15 | 0.0342 | |

| Acetone | 278.15 | 0.0075 |

| 283.15 | 0.0089 | |

| 288.15 | 0.0106 | |

| 293.15 | 0.0126 | |

| 298.15 | 0.0150 | |

| 303.15 | 0.0178 | |

| 308.15 | 0.0212 | |

| 313.15 | 0.0252 | |

| 318.15 | 0.0299 | |

| 2-Pentanone | 278.15 | 0.0042 |

| 283.15 | 0.0050 | |

| 288.15 | 0.0060 | |

| 293.15 | 0.0071 | |

| 298.15 | 0.0085 | |

| 303.15 | 0.0101 | |

| 308.15 | 0.0120 | |

| 313.15 | 0.0143 | |

| 318.15 | 0.0170 | |

| 3-Pentanone | 278.15 | 0.0039 |

| 283.15 | 0.0046 | |

| 288.15 | 0.0055 | |

| 293.15 | 0.0065 | |

| 298.15 | 0.0077 | |

| 303.15 | 0.0092 | |

| 308.15 | 0.0109 | |

| 313.15 | 0.0130 | |

| 318.15 | 0.0154 | |

| 4-Methyl-2-pentanone | 278.15 | 0.0031 |

| 283.15 | 0.0037 | |

| 288.15 | 0.0044 | |

| 293.15 | 0.0052 | |

| 298.15 | 0.0062 | |

| 303.15 | 0.0074 | |

| 308.15 | 0.0088 | |

| 313.15 | 0.0105 | |

| 318.15 | 0.0125 | |

| Cyclopentanone | 278.15 | 0.0058 |

| 283.15 | 0.0069 | |

| 288.15 | 0.0082 | |

| 293.15 | 0.0098 | |

| 298.15 | 0.0116 | |

| 303.15 | 0.0138 | |

| 308.15 | 0.0164 | |

| 313.15 | 0.0195 | |

| 318.15 | 0.0232 | |

| Cyclohexanone | 278.15 | 0.0047 |

| 283.15 | 0.0056 | |

| 288.15 | 0.0067 | |

| 293.15 | 0.0080 | |

| 298.15 | 0.0095 | |

| 303.15 | 0.0113 | |

| 308.15 | 0.0134 | |

| 313.15 | 0.0159 | |

| 318.15 | 0.0189 | |

| Tetrahydrofuran | 278.15 | 0.0038 |

| 283.15 | 0.0045 | |

| 288.15 | 0.0054 | |

| 293.15 | 0.0064 | |

| 298.15 | 0.0076 | |

| 303.15 | 0.0091 | |

| 308.15 | 0.0108 | |

| 313.15 | 0.0128 | |

| 318.15 | 0.0152 |

Data sourced from a technical guide on the solubility of methyl 1H-1,2,4-triazole-3-carboxylate.[1]

Experimental Protocols

The determination of solubility is a critical experimental procedure. The data presented above was obtained using a static gravimetric method, a reliable and widely adopted technique for generating accurate solubility data.[1]

Materials:

-

Solute: this compound (high purity, >99%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, tetrahydrofuran, etc.)

Apparatus:

-

Jacketed glass vessel (e.g., 100 mL)

-

Thermostatic water bath with a precise temperature controller (accuracy ±0.1 K)

-

Magnetic stirrer

-

Analytical balance (accuracy ±0.0001 g)

-

Drying oven

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.[1]

-

Equilibration: The vessel is sealed to prevent solvent evaporation and placed in the thermostatic water bath set to the desired temperature. The suspension is then continuously agitated using a magnetic stirrer for a sufficient period (e.g., at least 10 hours) to ensure that solid-liquid equilibrium is achieved.[1]

-

Settling: After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand undisturbed for a period (e.g., at least 2 hours) to allow the excess solid to settle.[1]

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the equilibrium temperature and prevent any precipitation or further dissolution.[1]

-

Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed weighing bottle, and the total mass is recorded. The weighing bottle containing the sample is then placed in a drying oven at a suitable temperature (e.g., 333.15 K) until a constant weight is achieved, ensuring the complete evaporation of the solvent.[1]

-

Calculation: The mass of the residual solid (the solute) is determined by weighing the bottle after drying. The mole fraction solubility is then calculated from the masses of the solute and the solvent.[1]

-

Data Collection: This procedure is repeated for each solvent at all specified temperatures to generate a comprehensive solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a chemical compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound is currently lacking in accessible literature, this guide provides a comprehensive framework for its determination. By following the detailed experimental protocol for the static gravimetric method and referencing the solubility profile of the structurally analogous methyl 1H-1,2,4-triazole-3-carboxylate, researchers and drug development professionals can effectively approach the characterization of this compound's solubility. This foundational knowledge is essential for the advancement of its potential applications in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide on the Stability and Degradation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of (1-methyl-1H-1,2,4-triazol-3-yl)methanol. Due to the limited availability of direct stability data for this specific compound, this guide leverages information on the stability of structurally related 1,2,4-triazole derivatives and established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a heterocyclic compound featuring a methylated 1,2,4-triazole ring with a hydroxymethyl substituent. The 1,2,4-triazole ring is a common scaffold in many pharmaceutical and agrochemical compounds due to its chemical stability and diverse biological activities. Understanding the stability and degradation profile of this molecule is crucial for its potential applications in drug development and other chemical industries, ensuring its quality, safety, and efficacy.

The stability of a chemical entity is its capacity to resist changes in its chemical and physical properties over time under the influence of various environmental factors such as temperature, light, humidity, and pH. Degradation can lead to loss of potency, formation of impurities, and potentially toxic byproducts.

Predicted Physicochemical Properties

While experimental data is limited, the following table summarizes the predicted physicochemical properties of this compound, which can influence its stability and degradation kinetics.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃O | ChemScene[1] |

| Molecular Weight | 113.12 g/mol | ChemScene[1] |

| pKa | 10.26 (for the neutral molecule) | Wikipedia[2] |

| LogP | -0.6926 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 50.94 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

Potential Degradation Pathways

Based on the chemistry of the 1,2,4-triazole ring and the hydroxymethyl group, several degradation pathways can be anticipated under stress conditions. The 1,2,3-triazole ring is noted for its strong stability under thermal and acidic conditions and its insensitivity to redox reactions, hydrolysis, and enzymatic hydrolase[3]. While 1,2,4-triazoles share some of this stability, they can be susceptible to degradation under more forceful conditions.

3.1. Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceutical compounds. The stability of this compound is expected to be pH-dependent.

-

Acidic Conditions: The triazole ring is generally stable in acidic media. However, prolonged exposure to strong acids and elevated temperatures could potentially lead to the cleavage of the hydroxymethyl group or, less likely, ring opening.

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Alkaline Conditions: In basic solutions, the hydroxymethyl group may be susceptible to oxidation or other base-catalyzed reactions. The triazole ring itself is generally resistant to base-catalyzed hydrolysis.

3.2. Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The hydroxymethyl group is a primary site for oxidation, which could lead to the corresponding aldehyde and subsequently to a carboxylic acid. The triazole ring is generally resistant to oxidation, but under harsh oxidative conditions, ring cleavage could occur.

3.3. Photodegradation

Many heterocyclic compounds are susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of reactive intermediates and subsequent degradation products. For triazole fungicides, photolysis has been identified as a significant degradation pathway[4]. The specific photodegradation products would depend on the wavelength of light and the presence of photosensitizers.

3.4. Thermal Degradation

Thermal stability is a critical parameter. Studies on other 1,2,4-triazole derivatives have shown that they can be thermally stable up to several hundred degrees Celsius[5][6]. Decomposition at higher temperatures may involve the loss of the hydroxymethyl group and fragmentation of the triazole ring, potentially releasing nitrogen gas, hydrogen cyanide, and other small molecules[4][6].

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocols are based on ICH guidelines.

4.1. General Considerations

-

Concentration: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Stress Conditions: The compound should be subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.

-

Extent of Degradation: The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without complete decomposition of the parent compound.

-

Analysis: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS), should be developed and validated to separate and quantify the parent compound and its degradation products.

4.2. Detailed Methodologies

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Treat a solution of the compound with 0.1 M HCl. 2. Incubate at room temperature and at an elevated temperature (e.g., 60 °C). 3. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). 4. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis. |

| Base Hydrolysis | 1. Treat a solution of the compound with 0.1 M NaOH. 2. Follow the same incubation and sampling procedure as for acid hydrolysis. 3. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis. |

| Oxidative Degradation | 1. Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂). 2. Incubate at room temperature. 3. Withdraw samples at various time points. 4. Analyze the samples directly or after appropriate dilution. |

| Thermal Degradation | 1. Expose a solid sample of the compound to dry heat in an oven (e.g., at 60 °C, 80 °C, and 105 °C). 2. Withdraw samples at various time points. 3. Dissolve the samples in a suitable solvent for analysis. |

| Photodegradation | 1. Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). 2. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter. 3. A control sample should be protected from light to differentiate between light-induced and thermal degradation. |

Visualization of Experimental Workflow and Potential Degradation

The following diagrams illustrate the general workflow for a forced degradation study and a hypothetical degradation pathway for this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Thermal decomposition studies on energetic triazole derivatives [agris.fao.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data and Experimental Protocols for (1-methyl-1H-1,2,4-triazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound (1-methyl-1H-1,2,4-triazol-3-yl)methanol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure and analysis of related compounds. It also includes comprehensive, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are broadly applicable for the analysis of small organic molecules.

Core Spectroscopic Data

The spectroscopic data presented below is predicted based on the chemical structure of this compound (C₄H₇N₃O, Molecular Weight: 113.12 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | Singlet | 1H | CH (triazole ring) |

| ~4.7-4.9 | Singlet | 2H | CH₂ OH |

| ~3.8-4.0 | Singlet | 3H | N-CH₃ |

| Variable (broad) | Singlet | 1H | OH |

¹³C NMR (Carbon NMR)

The carbon NMR spectrum is anticipated to display four signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C -CH₂OH (triazole ring) |

| ~145-150 | C H (triazole ring) |

| ~55-60 | C H₂OH |

| ~35-40 | N-C H₃ |

Infrared (IR) Spectroscopy

The FT-IR spectrum is predicted to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | O-H stretch (alcohol) |

| 3100-3150 | Medium | C-H stretch (triazole ring) |

| 2850-3000 | Medium | C-H stretch (methyl and methylene) |

| 1650-1680 | Medium | C=N stretch (triazole ring) |

| 1500-1550 | Medium | N-N stretch (triazole ring) |

| 1000-1100 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak and characteristic fragment ions are expected.

| Predicted m/z | Interpretation |

| 113 | [M]⁺ (Molecular Ion) |

| 96 | [M - OH]⁺ |

| 82 | [M - CH₂OH]⁺ |

| 55 | [C₃H₃N]⁺ or other fragments |

| 42 | [C₂H₂N]⁺ |

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

An In-depth Technical Guide on the Discovery and History of 1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of 1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole. This heterocyclic compound, identified by its CAS number 135242-93-2, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of modern antifungal drugs. This document details its synthesis, physicochemical properties, and available biological information, presenting data in a structured format for ease of reference and comparison.

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] The unique structural features of the triazole ring, including its capacity for hydrogen bonding and metabolic stability, make it a privileged scaffold in drug design. 1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole emerges as a significant building block within this class, primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Discovery and History

While the broader family of 1,2,4-triazoles has been known since the late 19th century, the specific history of 1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole is more recent and closely tied to the development of advanced, systemic antifungal agents. Its primary role has been as a key intermediate, and as such, its discovery is intrinsically linked to the synthetic pathways designed for these larger, more complex molecules.

A definitive first synthesis report in publicly accessible literature remains elusive, suggesting its initial preparation may have been disclosed within the context of proprietary industrial research or as a novel intermediate in patent literature focused on final drug products. The compound is recognized as a white to off-white solid, soluble in polar solvents, a characteristic owing to its hydroxymethyl group which facilitates hydrogen bonding.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole is presented in Table 1. This data is essential for its application in synthetic chemistry, providing insights into its stability, solubility, and reactivity.

| Property | Value | Reference |

| CAS Number | 135242-93-2 | [3] |

| Molecular Formula | C₄H₇N₃O | [3] |

| Molecular Weight | 113.12 g/mol | [3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 73-75 °C | |

| Solubility | Soluble in polar solvents | [2] |

Synthesis and Experimental Protocols

The synthesis of 1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole can be approached through various synthetic strategies. A common method involves the methylation of a pre-existing 3-(hydroxymethyl)-1H-1,2,4-triazole or the reduction of a corresponding carboxylic acid ester derivative.

One plausible synthetic pathway, extrapolated from patent literature for the related methyl formate derivative, is the reduction of methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.[4] This transformation is a standard procedure in organic synthesis, typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

Below is a generalized experimental workflow for such a reduction:

A generalized workflow for the synthesis of the target compound via ester reduction.

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the methyl group protons, a singlet for the methylene protons of the hydroxymethyl group, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the proton on the triazole ring.

-

¹³C NMR: Resonances would be expected for the methyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring.

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the hydroxyl group, C-H stretching from the methyl and methylene groups, and C=N and C-N stretching vibrations from the triazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Biological Activity and Applications

1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole is primarily recognized as a key intermediate in the synthesis of antifungal agents.[5] The 1,2,4-triazole scaffold is a well-established pharmacophore in many antifungal drugs, which function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]

The logical relationship for its application in drug development can be visualized as follows:

The role of the compound as an intermediate leading to a therapeutic outcome.

While specific biological activity data for the compound itself is not extensively published, its structural similarity to known bioactive molecules suggests that it may possess some intrinsic, albeit likely modest, biological properties. However, its primary value remains in its utility as a versatile building block for more potent and specific drug candidates.

Conclusion

1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole is a heterocyclic compound of significant interest to the pharmaceutical industry. While its own discovery and history are not as prominently documented as the final drug products it helps to create, its importance as a synthetic intermediate is undeniable. This guide has provided a consolidated overview of its known properties, a plausible synthetic route, and its role in the development of antifungal agents. Further research into its potential direct biological activities and the publication of comprehensive spectral data would be valuable additions to the scientific literature.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 135242-93-2: 1H-1,2,4-Triazole-3-methanol, 1-methyl- [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 5. (1-Methyl-1H-[1,2,4]triazol-3-yl)methanol [myskinrecipes.com]

The Multifaceted Biological Potential of Triazole Methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding and dipole-dipole interactions, have made it a cornerstone in the design of numerous therapeutic agents. Among the vast array of triazole-containing compounds, triazole methanol derivatives have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of triazole methanol derivatives, focusing on their antifungal, antibacterial, anticancer, and antiviral properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Triazole methanol derivatives are renowned for their potent antifungal activity, with several compounds developed as clinically successful drugs (e.g., fluconazole, voriconazole).[1][2][3][4] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4][5]

Quantitative Data: Antifungal Activity of Triazole Methanol Derivatives

The following table summarizes the in vitro antifungal activity of representative triazole methanol derivatives against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.5 - 4 | [1] |

| Voriconazole | Aspergillus fumigatus | 1 | [6] |

| Compound 12e | Candida albicans | < 0.063 | [6] |

| Compound 12f | Candida albicans | < 0.063 | [6] |

| Compound 12h | Candida albicans | < 0.063 | [6] |

| Compound 12n | Candida albicans | < 0.063 | [6] |

| Compound 10k | Aspergillus spp. | 0.125 - 1 | [1] |

| Compound 18b | Candida albicans | 0.5 | [1] |

Experimental Protocol: Antifungal Susceptibility Testing (Cup-Plate Method)

This method is a widely used agar diffusion technique to determine the antifungal activity of chemical substances.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile Petri dishes

-

Sterile cork borer (e.g., 6 mm diameter)

-

Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ketoconazole)

-

Solvent control (e.g., DMSO)

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Agar Plates: Prepare SDA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculation: Aseptically spread a standardized suspension of the fungal culture evenly over the surface of the solidified agar plates.

-

Well Creation: Use a sterile cork borer to create uniform wells in the agar.

-

Sample Addition: Carefully add a fixed volume (e.g., 100 µL) of the test compound solutions, positive control, and solvent control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters. The size of the zone is proportional to the antifungal activity of the compound.

Signaling Pathway: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The following diagram illustrates the mechanism of action of triazole methanol derivatives in inhibiting the ergosterol biosynthesis pathway.

Caption: Inhibition of Lanosterol 14α-Demethylase (CYP51) by triazole methanol derivatives.

Antibacterial Activity

While not as prominent as their antifungal counterparts, certain triazole methanol derivatives have demonstrated noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8] The hybridization of the 1,2,4-triazole ring with other antibacterial pharmacophores is a promising strategy to develop novel and more effective antibacterial agents.

Quantitative Data: Antibacterial Activity of Triazole Methanol Derivatives

The following table presents the in vitro antibacterial activity of selected triazole derivatives, expressed as Minimum Inhibitory Concentration (MIC).

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 36 | Staphylococcus aureus | 200 | [9] |

| Compound 37 | Escherichia coli | 200 | [9] |

| Compound 11b | Staphylococcus aureus | Not specified, but highest activity | [10] |

| Compound 11b | Escherichia coli | Not specified, but highest activity | [10] |

| Compound 9a | Pseudomonas aeruginosa | Not specified, but highest activity | [10] |

| Compound 4a-f | Staphylococcus aureus | Same as Ceftriaxone | [11] |

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is a quantitative technique used to determine the MIC of an antimicrobial agent.[8][12][13][14]

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Test compound solutions at various concentrations in a suitable solvent

-

Positive control (e.g., Streptomycin)

-

Solvent control

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in the wells of a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include wells for a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed visually or by measuring the optical density with a microplate reader.

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for the broth microdilution antibacterial susceptibility assay.

Anticancer Activity

The triazole scaffold is a key component in a number of anticancer drugs, and novel triazole methanol derivatives are continuously being investigated for their antiproliferative activities.[12][14][15][16][17] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways involved in cancer cell proliferation and survival, such as those involving Epidermal Growth Factor Receptor (EGFR), BRAF, and tubulin.[16]

Quantitative Data: Anticancer Activity of Triazole Methanol Derivatives

The following table summarizes the in vitro anticancer activity of several triazole derivatives, with data presented as IC50 (the concentration of a drug that is required for 50% inhibition in vitro) or Log GI50 values.

| Compound | Cancer Cell Line | IC50 (µM) | Log GI50 | Reference |

| Compound 8c | EGFR expressing cell line | 3.6 | - | [16] |

| Compound 8 | HT-1080 | 15.13 | - | [12] |

| Compound 8 | A-549 | 21.25 | - | [12] |

| Compound 8 | MCF-7 | 18.06 | - | [12] |

| Compound 8 | MDA-MB-231 | 16.32 | - | [12] |

| Compound 25 | MDA-MB-468 | - | -5.70 | [15] |

| Compound 25 | BT-549 | - | -5.40 | [15] |

| Compound 25 | OVCAR-4 | - | -5.52 | [15] |

| Compound 25 | SK-MEL-5 | - | -5.55 | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[6][11][18][19]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the triazole methanol derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value of the compound.

Signaling Pathways in Cancer Targeted by Triazole Derivatives

The EGFR and BRAF signaling pathways are critical for cell growth and proliferation, and their aberrant activation is a hallmark of many cancers.[3][20][21][22] Triazole derivatives can be designed to inhibit these kinases, thereby blocking downstream signaling and inhibiting cancer cell growth.

Caption: Inhibition of the EGFR and BRAF signaling pathways by triazole derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption is a well-established anticancer strategy.[2][17][23][24][25] Some triazole derivatives can act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by triazole derivatives leading to mitotic arrest.

Antiviral Activity

The emergence of new viral infections necessitates the development of novel antiviral agents. Triazole derivatives have demonstrated promising activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis viruses.[23][26][27][28][29] Their mechanisms of action can vary, targeting different viral proteins or host factors involved in the viral life cycle.

Quantitative Data: Antiviral Activity of Triazole Methanol Derivatives

The following table provides examples of the antiviral activity of some triazole derivatives. The data is presented as the concentration required to reduce viral plaque formation by 50% (IC50).

| Compound | Virus | IC50 (µM) | Reference |

| Ribavirin (a triazole derivative) | Influenza A virus | Varies | [30] |

| Compound 1 | Influenza A virus (H1N1) | > 1 (lg reduction in infectivity) | [29] |

| Compound 4 | Influenza A virus (H1N1) | > 1 (lg reduction in infectivity) | [29] |

| Compound 5 | Influenza A virus (H1N1) | > 1 (lg reduction in infectivity) | [29] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[9][10][16][27][29]

Materials:

-

Susceptible host cell line

-

Virus stock

-

Cell culture medium

-

Test compound solutions at various concentrations

-

Overlay medium (e.g., containing methylcellulose or agarose)

-

Crystal violet staining solution

-

Formalin solution (for fixing)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells in culture plates and grow them to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) that produces a countable number of plaques.

-

Compound Treatment: Simultaneously or after a short adsorption period, add the test compound at various concentrations to the infected cells.

-

Overlay: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium containing the test compound to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells with formalin and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting and IC50 Determination: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the IC50 value.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for the plaque reduction assay to determine antiviral activity.

Synthesis of Triazole Methanol Derivatives

The synthesis of triazole methanol derivatives can be achieved through various chemical routes. Two common and efficient methods are the synthesis of 1,2,4-triazole-3-thiol derivatives and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Experimental Protocol: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol describes a general method for the synthesis of 4-amino-1,2,4-triazole-3-thiol derivatives.

Materials:

-

Appropriate carboxylic acid hydrazide

-

Carbon disulfide

-

Potassium hydroxide

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Formation of Potassium Dithiocarbazate: React the carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol to form the corresponding potassium dithiocarbazate.

-

Cyclization with Hydrazine Hydrate: Add hydrazine hydrate to the reaction mixture and reflux to induce cyclization, forming the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

-

Purification: The product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Click Chemistry

This protocol outlines the general procedure for the copper(I)-catalyzed synthesis of 1,2,3-triazoles.[1][15][30][31][32]

Materials:

-

An organic azide

-

A terminal alkyne

-

A copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or CuI)

-

A suitable solvent system (e.g., t-BuOH/H2O, DMF)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the organic azide and the terminal alkyne in the chosen solvent.

-

Catalyst Addition: Add the copper(I) catalyst to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure to remove the catalyst and isolate the crude product. The final 1,4-disubstituted 1,2,3-triazole can be purified by column chromatography or recrystallization.

Logical Relationship: Synthesis of Triazole Derivatives

Caption: Synthetic pathways for 1,2,4-triazole-3-thiols and 1,2,3-triazoles.

Conclusion

Triazole methanol derivatives represent a versatile and highly valuable class of compounds with a wide array of biological activities. Their proven efficacy as antifungal agents, coupled with their emerging potential in antibacterial, anticancer, and antiviral applications, underscores their significance in drug discovery and development. The synthetic accessibility of the triazole core allows for extensive structural modifications, enabling the fine-tuning of their biological profiles to enhance potency and selectivity while minimizing toxicity. This technical guide provides a foundational resource for researchers in the field, offering detailed methodologies and a summary of the current state of knowledge to inspire and facilitate the development of the next generation of triazole-based therapeutics.

References

- 1. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. BRAF, MEK and EGFR inhibition as treatment strategies in BRAF V600E metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. researchgate.net [researchgate.net]

- 21. Targeting BRAF Activation as Acquired Resistance Mechanism to EGFR Tyrosine Kinase Inhibitors in EGFR-Mutant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ClinPGx [clinpgx.org]

- 23. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 29. researchgate.net [researchgate.net]

- 30. Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.rsc.org [pubs.rsc.org]

in silico prediction of (1-methyl-1H-1,2,4-triazol-3-yl)methanol properties

An In-Depth Technical Guide to the In Silico Prediction of (1-methyl-1H-1,2,4-triazol-3-yl)methanol Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmaceutical and agrochemical agents, such as antifungal drugs.[1][2] The early-stage assessment of its physicochemical and pharmacokinetic properties is crucial for evaluating its potential as a drug candidate or lead structure. This guide provides a comprehensive overview of the in silico predicted properties of this compound, details the computational methodologies used for such predictions, and outlines the standard experimental protocols for their validation.

Predicted Physicochemical and Pharmacokinetic Properties

Computational tools and online resources provide rapid prediction of key molecular properties that are fundamental to the drug discovery process. These in silico methods leverage vast datasets and sophisticated algorithms to estimate a compound's behavior. The predicted properties for this compound are summarized below.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₄H₇N₃O | [3][4] |

| Molecular Weight | 113.12 g/mol | [3][4] |

| Melting Point (Mp) | 73-75 °C | [5] |

| Boiling Point (Bp) | 296.85 °C at 760 mmHg | [6] |

| Density | 1.336 g/cm³ | [6] |

| Flash Point | 133.33 °C | [6] |

| pKa | 13.16 ± 0.10 | [4][7] |

| logP (Lipophilicity) | -0.6926 | [3][4] |

| Water Solubility | 1H-1,2,4-triazole has moderate water solubility. | [8] |

Table 2: Predicted Pharmacokinetic and Drug-Likeness Properties

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 50.94 Ų | [3][4] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 1 | [3] |

In Silico Prediction Methodologies

The properties listed above are typically predicted using a variety of computational models. The general workflow involves submitting the chemical structure of the molecule (e.g., in SMILES or SDF format) to a prediction server or software.

-

Physicochemical Properties : Parameters like logP (a measure of lipophilicity) and pKa are calculated based on the molecule's structure. For instance, logP can be estimated by summing the contributions of individual atoms and fragments.

-

Pharmacokinetics (ADME) : ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for a drug's efficacy. In silico tools like SwissADME are used to predict these characteristics.[9][10][11] For example, Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug absorption and transport.

-

Drug-Likeness : This is assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and hydrogen bond donors/acceptors to evaluate a compound's potential as an orally active drug.

-

Toxicity Prediction : Computational models can predict potential toxicity risks, such as mutagenicity or hepatotoxicity, by comparing the molecule's structure to known toxicophores.

Experimental Validation Protocols

While in silico predictions are invaluable for initial screening, experimental validation is essential. Below are standard protocols for determining the key properties of this compound.

Melting Point Determination

-

Methodology : A small, dry sample of the crystalline solid is placed into a capillary tube. The tube is heated in a calibrated melting point apparatus. The temperature range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point.

-

Apparatus : Melting point apparatus, capillary tubes.

-

Notes : A sharp melting point range (e.g., 1-2 °C) is indicative of high purity. The observed melting point for this compound is 73-75 °C.[5]

pKa Determination

-

Methodology : Potentiometric titration is a common method for determining pKa values.[12] A solution of the compound is titrated with a strong acid or base. The pH of the solution is measured after each addition of titrant. The pKa is determined from the half-equivalence point on the resulting titration curve.

-

Apparatus : pH meter, burette, stirrer.

-

Procedure :

-

Dissolve a precisely weighed amount of this compound in deionized water.

-

Calibrate the pH meter with standard buffer solutions.

-

Slowly add a standardized solution of a strong acid (e.g., HCl) in small increments.

-

Record the pH after each addition.

-

Plot pH versus the volume of titrant added to generate a titration curve and determine the pKa.

-

LogP (Octanol-Water Partition Coefficient) Determination

-

Methodology : The shake-flask method is the classical approach. The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached. The concentration of the compound in each layer is then measured, typically by UV-Vis spectroscopy or HPLC.

-

Apparatus : Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.

-

Calculation : LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Application and Significance in Drug Development

The predicted properties of this compound provide critical insights for drug development. The relationship between its physicochemical characteristics and its potential pharmacokinetic profile is a key consideration.

-

Lipophilicity (logP) : The predicted logP of -0.69 indicates that the molecule is hydrophilic.[3][4] This suggests good aqueous solubility but potentially lower passive diffusion across lipid membranes.

-

Ionization (pKa) : With a predicted pKa of 13.16, the molecule is a very weak acid and will be predominantly in its neutral form at physiological pH, which can influence solubility and receptor interactions.[4][7]

-